molecular formula C12H15NOS2 B14069893 Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-

Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-

Cat. No.: B14069893
M. Wt: 253.4 g/mol
InChI Key: SBORPYWLRSWZTD-UHFFFAOYSA-N
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Description

SGM8 is a covalent allosteric inhibitor of human cytomegalovirus DNA polymerase subunit interactions. This compound has shown significant potential in inhibiting the replication of human cytomegalovirus, making it a valuable tool in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production of SGM8 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

SGM8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SGM8 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include various derivatives of SGM8, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound .

Scientific Research Applications

SGM8 has a wide range of applications in scientific research:

Mechanism of Action

SGM8 exerts its effects by covalently binding to a specific lysine residue on the human cytomegalovirus DNA polymerase subunit. This binding disrupts the interaction between the polymerase subunits, thereby inhibiting the replication of the virus. The molecular targets and pathways involved include the DNA polymerase enzyme and its associated protein interactions .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to SGM8 include other covalent allosteric inhibitors of viral polymerases, such as:

Uniqueness of SGM8

SGM8 is unique due to its specific binding affinity and covalent interaction with the human cytomegalovirus DNA polymerase subunit. This specificity makes it a powerful tool in antiviral research and a potential candidate for therapeutic development .

Properties

Molecular Formula

C12H15NOS2

Molecular Weight

253.4 g/mol

IUPAC Name

5-(dimethylaminomethylidene)-3-methylsulfanyl-6,7-dihydro-2-benzothiophen-4-one

InChI

InChI=1S/C12H15NOS2/c1-13(2)6-8-4-5-9-7-16-12(15-3)10(9)11(8)14/h6-7H,4-5H2,1-3H3

InChI Key

SBORPYWLRSWZTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CCC2=CSC(=C2C1=O)SC

Origin of Product

United States

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